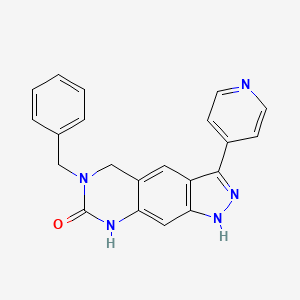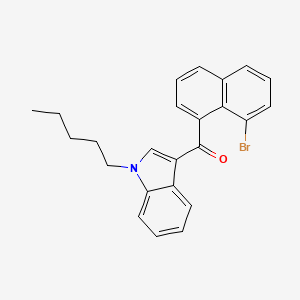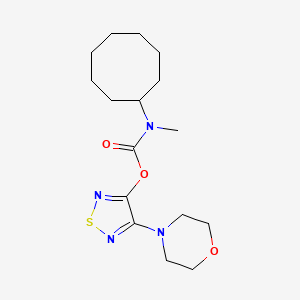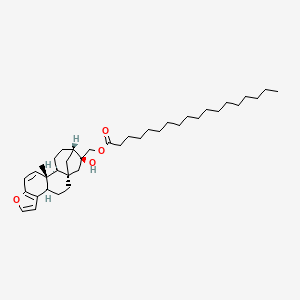
KO-947
Vue d'ensemble
Description
The compound “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Attached to this core are a benzyl group at the 6-position and a pyridin-4-yl group at the 3-position .Chemical Reactions Analysis
Quinazolines, in general, can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” can undergo would depend on the reaction conditions and the specific reagents used.Applications De Recherche Scientifique
Recherche sur le cancer : Inhibition de l'ERK
KO-947 est connu pour son activité anti-proliférative puissante sur un large éventail de lignées de cellules tumorales avec des mutations dans BRAF, NRAS ou KRAS. Il démontre une inhibition prolongée de la voie, à la fois in vitro et in vivo, ce qui en fait un composé important dans la recherche sur le cancer, en particulier pour les tumeurs présentant une dysrégulation de la signalisation de la voie MAPK .
Profil de sélectivité des kinases
Des essais biochimiques ont montré que this compound est un inhibiteur de l'ERK à 10 nM avec une sélectivité d'au moins 50 fois par rapport à un panel de 450 kinases. Ce degré élevé de sélectivité est crucial pour les thérapies anticancéreuses ciblées afin de minimiser les effets hors cible .
Développement de la formulation du médicament
This compound a fait l'objet d'un développement de formulation pour des produits pharmaceutiques injectables. Des paramètres clés tels que la concentration du médicament, le tampon, le pH, l'agent complexant et l'agent modificateur de la tonicité ont été évalués pour se concentrer sur la solubilité et la stabilité chimique, qui sont essentielles au développement de formulations médicamenteuses sûres et efficaces .
Orientations Futures
The study of quinazoline derivatives is a vibrant field of research due to their diverse biological activities . Future research on “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.
Mécanisme D'action
KO-947, also known as “6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one” or “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one”, is a potent and selective inhibitor of ERK1/2 kinases . This compound has shown promising results in preclinical studies for the treatment of tumors with dysregulation of the MAPK pathway .
Target of Action
This compound primarily targets the ERK1/2 kinases, which are the final node in the MAPK signaling pathway . These kinases play a crucial role in cellular proliferation and survival .
Mode of Action
This compound inhibits ERK1/2 kinases, blocking ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS, or KRAS . The compound demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .
Biochemical Pathways
This compound affects the MAPK/ERK pathway, a major driver of malignant progression, particularly in cancers arising from mutations in RAS, BRAF, and NF1 . By inhibiting ERK1/2 kinases, this compound blocks the signaling and proliferation of tumor cells exhibiting dysregulation of this pathway .
Pharmacokinetics
These properties allow for optimal antitumor activity with intermittent dosing, suggesting a potential therapeutic window with flexible administration .
Result of Action
This compound profoundly suppresses ERK signaling for up to five days after a single dose and induces regressions in RAS- and RAF-mutant melanoma, NSCLC, and pancreatic cancer models . It also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, an unexpected stability issue was encountered during the formulation development of this compound injectable drug products due to the heterogeneous liquid freezing process of the formulated solution at −20°C . This issue was overcome by designing a lyophilized product .
Analyse Biochimique
Biochemical Properties
KO-947 is a 10nM inhibitor of ERK with at least 50-fold selectivity against a panel of 450 kinases . It blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations .
Cellular Effects
This compound has significant inhibitory effects on ERK with high selectivity and is effective in blocking the proliferation of tumor cells with MAPK pathway dysregulation, including those with BRAF, NRAS, or KRAS mutations . It demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .
Molecular Mechanism
This compound blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations . It is differentiated from other published ERK inhibitors by an extended residence time and high potency in cell engagement that translate into prolonged pathway inhibition in vitro and in vivo .
Temporal Effects in Laboratory Settings
In cell-line derived xenograft studies, this compound profoundly suppresses ERK signaling for up to five days after a single dose . It induces regressions in RAS- and RAF-mutant melanoma, NSCLC and pancreatic cancer models on administration schedules ranging from daily to weekly . Intermittent dosing enables comparable antitumor activity at reduced dose-intensity .
Dosage Effects in Animal Models
In xenograft models, this compound significantly suppresses ERK signaling and induces tumor regression in various cancer types, including melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer . The compound also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK pathway, one of the most important signaling cascades that controls cellular proliferation and survival . It inhibits ERK, the final node in the MAPK signaling pathway .
Propriétés
IUPAC Name |
6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUJYZERXVGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)
![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)
![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)


![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)